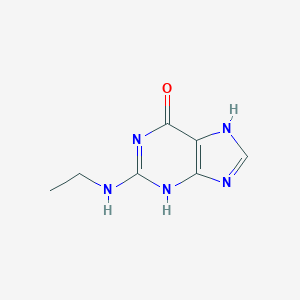
N(2)-Ethylguanine
Übersicht
Beschreibung
This would typically include the compound’s chemical formula, its molecular weight, and possibly its structure. It might also include information about the compound’s discovery or its natural occurrence.
Synthesis Analysis
This would involve a detailed explanation of how the compound is synthesized, including the reactants, conditions, and catalysts used in the reaction.Molecular Structure Analysis
This would involve a discussion of the compound’s molecular geometry, bond lengths and angles, and possibly its electronic structure.Chemical Reactions Analysis
This would involve a discussion of the chemical reactions that the compound undergoes, including the reactants and products of these reactions.Physical And Chemical Properties Analysis
This would involve a discussion of the compound’s physical properties (such as melting point, boiling point, and solubility) and its chemical properties (such as acidity or basicity, reactivity, and stability).Wissenschaftliche Forschungsanwendungen
DNA Damage and Repair Mechanisms
- N(2)-Ethylguanine plays a critical role in understanding the DNA damage mechanisms. Research shows that O6-ethylguanine, a related alkylation product, is key in causing anomalous base pairing during DNA replication, particularly in the brain as compared to the liver. This difference in elimination rates between brain and liver DNA suggests the significance of DNA repair mechanisms in these tissues and their role in neoplastic transformation by ethylnitrosourea (Goth & Rajewsky, 1974).
Carcinogenic Effects and Cellular Response
- Studies have linked N(2)-Ethylguanine to carcinogenic effects, where the repair of O6-ethylguanine in DNA is a critical factor in preventing tumorigenic conversion in cells exposed to alkylating N-nitroso carcinogens. This highlights the importance of specific enzymatic repair pathways in mitigating the risk of malignant transformation (Thomale et al., 1990).
Environmental and Lifestyle Factors
- Environmental and lifestyle factors, like smoking, introduce ethylating agents that result in DNA adducts such as N(3)-ethyladenine and N(7)-ethylguanine. Studies using techniques like nanoflow liquid chromatography-nanospray ionization tandem mass spectrometry have been vital in noninvasively measuring these adducts in human salivary DNA, providing insights into the extent of DNA damage induced by factors like cigarette smoking (Chen & Lin, 2014).
Alkylation in DNA and its Consequences
- Ethylation of nucleic acids by agents like ethylnitrosourea is a key area of study. Research demonstrates how different tissues absorb these alterations, leading to various mutagenic and carcinogenic outcomes. This is especially significant in fetal and adult brain cells, indicating the selective vulnerability of certain cell types to DNA alkylation (Goth & Rajewsky, 1972).
Implications in Mutagenesis and Carcinogenesis
- The formation of N(2)-Ethylguanine and related compounds in DNA is crucial in understanding mutagenesis and carcinogenesis. Studies have shown that specific alkylated bases like O6-ethylguanine have high mutational efficiency, leading to genetic changes and potentially cancer (Guttenplan, 1984).
Safety And Hazards
This would involve a discussion of the compound’s toxicity, flammability, and other hazards. It might also include information about safe handling and disposal procedures.
Zukünftige Richtungen
This would involve a discussion of areas of ongoing research involving the compound, such as new synthetic methods, new reactions, or new applications.
Eigenschaften
IUPAC Name |
2-(ethylamino)-1,7-dihydropurin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N5O/c1-2-8-7-11-5-4(6(13)12-7)9-3-10-5/h3H,2H2,1H3,(H3,8,9,10,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFCHIGIKBKLZIS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=NC2=C(C(=O)N1)NC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30173216 | |
| Record name | N(2)-Ethylguanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30173216 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N(2)-Ethylguanine | |
CAS RN |
19545-00-7 | |
| Record name | N(2)-Ethylguanine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019545007 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N(2)-Ethylguanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30173216 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




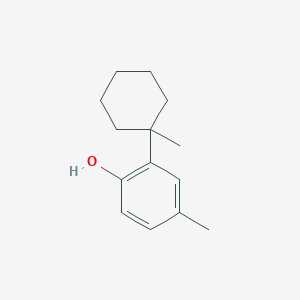

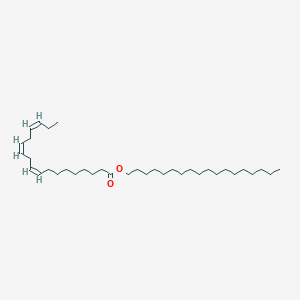

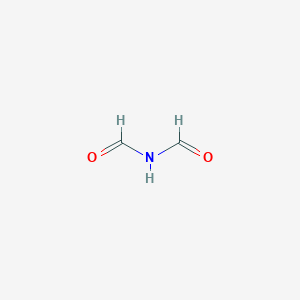
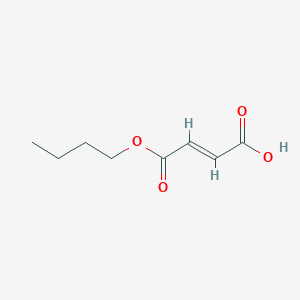


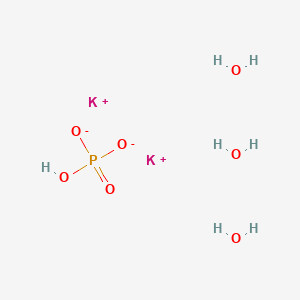
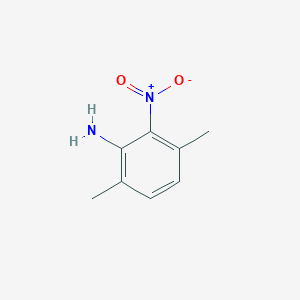
![[(2R,3S,4R,5R,6R)-3,4,6-triacetyloxy-5-aminooxan-2-yl]methyl acetate](/img/structure/B98567.png)

![1-Methyl-6-oxa-3-thiabicyclo[3.1.0]hexane 3,3-dioxide](/img/structure/B98572.png)